molecular formula C19H21BrClNO5 B4039128 N-benzyl-2-(2-bromo-6-chloro-4-methylphenoxy)-N-methylethanamine;oxalic acid

N-benzyl-2-(2-bromo-6-chloro-4-methylphenoxy)-N-methylethanamine;oxalic acid

Cat. No.: B4039128
M. Wt: 458.7 g/mol
InChI Key: BRCONROKXWVDLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(2-bromo-6-chloro-4-methylphenoxy)-N-methylethanamine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a benzyl group, a bromo-chloro-methylphenoxy moiety, and an ethanamine backbone, combined with oxalic acid.

Scientific Research Applications

N-benzyl-2-(2-bromo-6-chloro-4-methylphenoxy)-N-methylethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2-bromo-6-chloro-4-methylphenoxy)-N-methylethanamine typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the bromination and chlorination of 4-methylphenol to form 2-bromo-6-chloro-4-methylphenol.

    Ether Formation: The phenol intermediate is then reacted with an appropriate alkylating agent to form 2-(2-bromo-6-chloro-4-methylphenoxy)ethanol.

    Amine Introduction: The ethanol derivative is then converted to the corresponding amine through a series of reactions, including oxidation to the aldehyde, followed by reductive amination with benzylamine.

    Final Coupling: The final step involves the coupling of the amine with oxalic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(2-bromo-6-chloro-4-methylphenoxy)-N-methylethanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and phenoxy moieties.

    Coupling Reactions: The benzyl and phenoxy groups can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the compound.

Mechanism of Action

The mechanism by which N-benzyl-2-(2-bromo-6-chloro-4-methylphenoxy)-N-methylethanamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(2-bromo-6-chloro-4-methylphenoxy)-N-methylethanamine hydrochloride
  • N-benzyl-2-(2-bromo-6-chloro-4-methylphenoxy)-N-methylethanamine sulfate

Uniqueness

N-benzyl-2-(2-bromo-6-chloro-4-methylphenoxy)-N-methylethanamine;oxalic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-benzyl-2-(2-bromo-6-chloro-4-methylphenoxy)-N-methylethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrClNO.C2H2O4/c1-13-10-15(18)17(16(19)11-13)21-9-8-20(2)12-14-6-4-3-5-7-14;3-1(4)2(5)6/h3-7,10-11H,8-9,12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCONROKXWVDLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCCN(C)CC2=CC=CC=C2)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-(2-bromo-6-chloro-4-methylphenoxy)-N-methylethanamine;oxalic acid
Reactant of Route 2
Reactant of Route 2
N-benzyl-2-(2-bromo-6-chloro-4-methylphenoxy)-N-methylethanamine;oxalic acid
Reactant of Route 3
Reactant of Route 3
N-benzyl-2-(2-bromo-6-chloro-4-methylphenoxy)-N-methylethanamine;oxalic acid
Reactant of Route 4
Reactant of Route 4
N-benzyl-2-(2-bromo-6-chloro-4-methylphenoxy)-N-methylethanamine;oxalic acid
Reactant of Route 5
Reactant of Route 5
N-benzyl-2-(2-bromo-6-chloro-4-methylphenoxy)-N-methylethanamine;oxalic acid
Reactant of Route 6
Reactant of Route 6
N-benzyl-2-(2-bromo-6-chloro-4-methylphenoxy)-N-methylethanamine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.